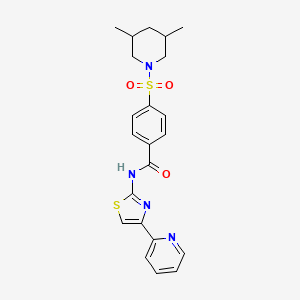

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a thiazole ring substituted with a pyridinyl group and a sulfonamide-linked 3,5-dimethylpiperidine moiety. The sulfonyl group enhances solubility and bioavailability, while the pyridinyl-thiazole scaffold may facilitate interactions with biological targets via hydrogen bonding or π-π stacking.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)18-8-6-17(7-9-18)21(27)25-22-24-20(14-30-22)19-5-3-4-10-23-19/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEWMVHVUZJREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a sulfamoyl benzamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against pathogens, and insights from molecular docking studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A sulfonyl group derived from 3,5-dimethylpiperidine.

- A thiazole ring linked to a pyridine moiety.

- A benzamide backbone which is common in many pharmaceutical agents.

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-oxadiazole , thiazole , and pyridine rings exhibit significant antimicrobial activity. For instance:

- Studies have shown that similar compounds effectively inhibit Mycobacterium tuberculosis and other pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

A comparative analysis of several derivatives demonstrated that those with the (3,5-dimethylpiperidin-1-yl)sulfonyl moiety exhibited enhanced antibacterial properties. In particular, compounds with this functional group showed up to four times more potency against MRSA strains compared to vancomycin .

| Compound | Activity Against MRSA | Reference |

|---|---|---|

| 29a | 4x more potent than vancomycin | |

| 29b | 8x more active than linezolid against VRE |

Antitubercular Activity

The compound's structure suggests potential antitubercular activity. Molecular docking studies have indicated that it may inhibit key enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, specifically targeting the enoyl reductase (InhA) enzyme. This inhibition could disrupt essential metabolic pathways leading to bacterial cell lysis .

Case Studies

- Dhumal et al. (2016) explored various heterocyclic compounds for their antitubercular activity. The study found that derivatives similar to our compound showed significant inhibition against both active and dormant states of Mycobacterium bovis BCG .

- Paruch et al. (2020) reported on the synthesis and biological evaluation of thiazole-based derivatives where compounds with a piperidine moiety demonstrated promising antibacterial effects, reinforcing the significance of structural components like sulfonamides in enhancing biological activity .

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinities of these compounds to target proteins. For instance:

Scientific Research Applications

Anticancer Properties

Research has shown that compounds structurally similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibit notable anticancer activities.

Key Findings:

- A study by Vellaiswamy and Ramaswamy (2017) demonstrated that related compounds possess significant in vitro cytotoxicity against the human breast cancer cell line MCF 7.

- Derivatives of indapamide, which share structural similarities with this compound, have been reported to exhibit pro-apoptotic effects in melanoma cell lines (Yılmaz et al., 2015).

| Study Reference | Cell Line | Observed Activity |

|---|---|---|

| Vellaiswamy & Ramaswamy (2017) | MCF 7 | Cytotoxicity |

| Yılmaz et al. (2015) | Melanoma | Pro-apoptotic |

Antimalarial and Antiviral Potential

The sulfonamide derivatives related to this compound have been investigated for their potential antimalarial and antiviral activities.

Research Insights:

- Fahim and Ismael (2021) found that certain sulfonamide derivatives exhibited significant in vitro antimalarial properties.

- Computational studies suggest potential applications in COVID-19 drug development through molecular docking techniques.

| Study Reference | Activity Type | Findings |

|---|---|---|

| Fahim & Ismael (2021) | Antimalarial | Significant activity observed |

| Computational Studies | Antiviral | Potential for COVID-19 treatment |

Molecular Biology Applications

The compound is also being explored for its interactions with various biological targets, including enzymes and receptors. Its mechanism of action is believed to involve the modulation of these targets, leading to various biological effects.

Mechanism of Action:

The triazole and thiazole rings facilitate binding to specific molecular targets, potentially inhibiting their activity or altering their function.

Case Study 1: Anticancer Activity Assessment

A detailed investigation was conducted on the anticancer properties of the compound using various cancer cell lines. The results indicated that:

- The compound demonstrated a dose-dependent inhibition of cell proliferation.

- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Screening

In another study focusing on antiviral activity:

- The compound was screened against several viral strains.

- Results showed promising inhibitory effects, leading to further exploration for therapeutic applications against viral infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core benzamide-thiazole framework with analogs such as 2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) and 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Bromine in 2D291 may confer steric hindrance, limiting interactions with hydrophobic pockets .

Sulfonamide Modifications :

- The 3,5-dimethylpiperidine in the target compound likely enhances metabolic stability over 2E151’s 4-propylpiperidine, which may undergo faster oxidative degradation.

- Piperidine (2D291) lacks alkyl branches, possibly reducing its ability to stabilize protein-ligand interactions .

Biological Activity: While 2D291 and 2E151 synergize with LPS/MPLA to amplify inflammatory cytokines (e.g., IL-6, TNF-α), the target compound’s pyridine-thiazole core may shift selectivity toward NFAT-driven pathways, a hypothesis supported by its structural resemblance to known calcium channel activators .

Research Implications and Limitations

- Advantages of Target Compound :

The pyridinyl substitution and dimethylpiperidine sulfonamide could offer a broader therapeutic window than 2D291/2E151, balancing solubility and target engagement. - Limitations : Direct comparative data on cytokine induction or toxicity profiles are absent in published literature. Structural inferences rely on fragment-based analogies rather than empirical assays.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, typically starting with sulfonylation of the piperidine derivative followed by coupling with the thiazole-pyridine moiety. Key steps include:

- Sulfonamide bond formation : Reacting 3,5-dimethylpiperidine with a sulfonyl chloride precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonamide intermediate to the 4-(pyridin-2-yl)thiazol-2-amine group .

- Critical conditions : Strict temperature control (<40°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine methyl groups at δ 1.0–1.5 ppm, aromatic protons from pyridine/thiazole at δ 7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 483.2; observed 483.3) .

Q. What preliminary biological screening assays are recommended to assess pharmacological potential?

- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Antimicrobial susceptibility testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different in vitro models?

Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, incubation time). Mitigation strategies include:

- Dose-response normalization : Use standardized IC₅₀/EC₅₀ metrics across studies .

- Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Meta-analysis : Compare structural analogs (e.g., vs. 15) to identify substituents influencing activity .

Q. What computational strategies predict the compound’s binding affinity and selectivity toward biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., pyridine-thiazole moiety as a hinge binder) .

- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .

- MD simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 sulfonyl chloride:piperidine ratio) to minimize diastereomers .

- Solvent selection : Replace DMF with toluene/water biphasic systems for greener, scalable amide coupling .

- Crystallization control : Use seed crystals and slow cooling to ensure uniform polymorph formation .

Q. How does the electronic configuration of the sulfonamide group influence reactivity and target interactions?

- Electron-withdrawing effects : The -SO₂- group reduces electron density on the adjacent nitrogen, enhancing hydrogen-bond acceptor capacity (key for kinase inhibition) .

- Steric effects : 3,5-Dimethylpiperidine substituents block off-target interactions by occupying hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.